Furo[2,3-c]pyridine
Overview
Description
“Furo[2,3-c]pyridine” is a chemical compound with the molecular formula C7H5NO . It has been identified as a core structure in the development of potent and highly selective inhibitors .
Synthesis Analysis
A new synthetic strategy towards “Furo[2,3-c]pyridine” starting with N-benzenesulfonylpiperidin-4-one in good yield has been described . Another study reported a Pd(II)-catalyzed synthesis of furopyridines from β-ketodinitriles and alkynes via an unusual N–H/C annulation .
Molecular Structure Analysis
The molecular structure of “Furo[2,3-c]pyridine” consists of a fused ring system combining a pyridine ring and a furan ring . The molecular weight is 119.12 g/mol .
Chemical Reactions Analysis
“Furo[2,3-c]pyridine” has been used in the construction of an AIE-active photosensitizer named LIQ-TF through an Rh-catalyzed tandem reaction . Another study reported a four-step cascade reaction for accessing furo[3,4-c]pyridine-1,4-diones via rhodium catalysis .
Physical And Chemical Properties Analysis
“Furo[2,3-c]pyridine” has a density of 1.2±0.1 g/cm³, a boiling point of 197.9±13.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . It has a molar refractivity of 34.5±0.3 cm³ and a polar surface area of 26 Ų .
Scientific Research Applications
Application in Photodynamic Therapy
- Scientific Field : Biomedical Sciences
- Summary of the Application : Furo[2,3-c]pyridine has been used to construct an AIE-active photosensitizer, named LIQ-TF . This photosensitizer has shown potential in specific imaging and photodynamic ablation of Gram-positive bacteria .
- Methods of Application : An Rh-catalyzed tandem reaction was performed to construct LIQ-TF . It showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency .
- Results or Outcomes : LIQ-TF could be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo, showing great potential for combating multiple drug-resistant bacteria .
Application in Antibacterial and Cytotoxic Evaluation
- Scientific Field : Pharmacology
- Summary of the Application : Furo[2,3-b]pyridine derivatives have been synthesized and evaluated for their antibacterial and cytotoxic properties .
- Methods of Application : The synthesis involved the use of 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile derivatives .
- Results or Outcomes : The synthesized compounds were characterized and evaluated for their antibacterial and cytotoxic properties .
Application in Antimicrobial Activity
- Scientific Field : Microbiology
- Summary of the Application : Some derivatives of Furo[2,3-c]pyridine have shown moderate to good antimicrobial activity .
- Methods of Application : The compounds were tested against bacteria Xanthomonas sp., Erwinia amylovora, and filamentous fungi Pyrenophora avenae, Fusarium graminearum .
- Results or Outcomes : The title compounds have shown moderate to good antimicrobial activity against the tested bacteria and fungi .
Application in CDK2 Inhibition
- Scientific Field : Biochemistry
- Summary of the Application : Furo[2,3-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit the CDK2 enzyme .
- Methods of Application : The compounds were synthesized starting from 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile .
- Results or Outcomes : The compounds were tested against four different human cancer cell lines (HCT-116, MCF-7, HepG2, and A549). Some of the compounds showed significant inhibitory activity with IC50 values of 0.57, 0.24, 0.65, 0.50, and 0.93 µM, respectively, compared to roscovitine (IC50 0.394 μM) .
Application in OLEDs
- Scientific Field : Material Science
- Summary of the Application : A novel furo[2,3-c]pyridine based Ir complex, namely (pfupy)2Ir (acac), has been developed for use in OLEDs .
- Methods of Application : The complex was developed by replacing sulfur with oxygen in the C^N ligand .
- Results or Outcomes : The results demonstrate the great potential of furan-based functional materials applied in OLEDs .
Application in Antimicrobial Activity
- Scientific Field : Microbiology
- Summary of the Application : Some derivatives of Furo[2,3-c]pyridine have shown moderate to good antimicrobial activity .
- Methods of Application : The compounds were synthesized and tested against bacteria Xanthomonas sp., Erwinia amylovora, and filamentous fungi Pyrenophora avenae, Fusarium graminearum .
- Results or Outcomes : The title compounds have shown moderate to good antimicrobial activity against the tested bacteria and fungi .
Safety And Hazards
Future Directions
“Furo[2,3-c]pyridine” shows great potential for future research and applications. For instance, it has been used to construct an AIE-active photosensitizer named LIQ-TF, which showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency . This could be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo, showing great potential for combating multiple drug-resistant bacteria .
properties
IUPAC Name |
furo[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-3-8-5-7-6(1)2-4-9-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXBIOIYWUIXSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510847 | |
Record name | Furo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[2,3-c]pyridine | |
CAS RN |
19539-50-5 | |
Record name | Furo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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